6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid (LG100268) is a synthetic retinoid, specifically a potent and selective agonist of the retinoid X receptor (RXR). [, , ] It is a derivative of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethenyl]benzoic acid (LGD1069). [] LG100268 has been utilized as a valuable tool in scientific research to investigate RXR-dependent biological pathways. [, ]
LG 100268 was developed as part of a series of rexinoids aimed at targeting retinoid X receptors. Its classification falls under the category of retinoid X receptor agonists, which are compounds that activate these receptors to exert biological effects related to cell growth, differentiation, and apoptosis. The compound has been evaluated in various preclinical models for its efficacy in reducing tumor burden and modifying immune responses.
The synthesis of LG 100268 has been described in several studies, where it is typically produced through multi-step organic reactions involving key intermediates that facilitate the formation of the final compound. While specific synthetic pathways may vary, they generally include:
The molecular structure of LG 100268 can be described by its chemical formula . The structure features a complex arrangement that includes:
Data regarding its molecular weight is approximately 334.4 g/mol. Crystallographic studies may provide further insights into its three-dimensional conformation, which is essential for understanding its interaction with retinoid X receptors.
LG 100268 participates in several chemical reactions primarily related to its interactions with biological systems:
The mechanism of action for LG 100268 primarily involves:
Relevant data from studies indicate that LG 100268 maintains stability over extended periods when stored correctly, allowing for consistent experimental results.
LG 100268 has been investigated for various scientific applications:
LG 100268 (6-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl]-3-pyridinecarboxylic acid) is a synthetic rexinoid with exceptional selectivity for retinoid X receptors (RXRs). Its molecular architecture features a tetralin-derived hydrophobic domain linked to a pyridinecarboxylic acid moiety via a cyclopropyl spacer. This design confers high-affinity binding to RXR ligand-binding domains (LBDs), with dissociation constants (Ki) of 3.4 nM for RXRα, 6.2 nM for RXRβ, and 9.2 nM for RXRγ [3] [6]. The cyclopropyl group sterically hinders binding to retinoic acid receptors (RARs), achieving >1,000-fold selectivity for RXRs over RARs [1] [8].
X-ray crystallography of the hRXRβ-LG100268 complex (PDB code: 1MVC) reveals key interactions:
Table 1: Binding Affinity Profile of LG 100268
RXR Subtype | Ki (nM) | EC50 (nM) |
---|---|---|
RXRα | 3.4 | 4 |
RXRβ | 6.2 | 3 |
RXRγ | 9.2 | 4 |
RAR isoforms | >1,000 | Not applicable |
Data compiled from [1] [3] [6]
LG 100268 functions as a full agonist for RXR homodimers and a permissive partner in select heterodimers. At 4 nM EC50, it potently activates RXR homodimers, inducing transactivation through retinoid X response elements (RXREs) [1] [8]. This homodimer activation drives transcription of genes involved in apoptosis (e.g., TGM2 encoding tissue transglutaminase in HL-60 leukemia cells) [1].
Critically, LG 100268 activates RXR/PPARγ heterodimers (EC50 = 99 nM in CV-1 cells) [6], enhancing insulin sensitivity and adipocyte differentiation. This heterodimer activation underlies its antidiabetic effects in db/db mice, where it reduces hyperglycemia and serum fibrinogen [4]. In contrast, it acts as a silent partner in RXR/VDR (vitamin D receptor) heterodimers, requiring VDR ligands for full activation [2]. The permissiveness is dictated by allosteric communication between dimer partners: LG 100268 binding induces conformational changes in RXR that facilitate co-activator recruitment to permissive partners like PPARγ.
Table 2: Functional Selectivity Across RXR Dimers
Dimer Configuration | EC50 | Transcriptional Output |
---|---|---|
RXR/RXR (Homodimer) | 4 nM | Apoptosis genes (TGM2) |
RXR/PPARγ | 99 nM | Metabolic genes (FABP4, ADIPOQ) |
RXR/LXR | Not reported | Cholesterol efflux genes (ABCG1) |
RXR/VDR | Inactive alone | Requires calcitriol for activation |
LG 100268 modulates gene networks through RXR-dependent transcription:
Table 3: Key Transcriptional Targets of LG 100268
Pathway | Gene Targets | Biological Effect |
---|---|---|
Lipid Metabolism | FASN, ACOX1 | ↓ Serum triglycerides, NEFAs |
Immune Regulation | CD274 (PD-L1), IL10 | ↑ T-cell cytotoxicity, ↓ immunosuppression |
Apoptosis | CASP3, TGM2 | Cleaved caspase-3 in tumor models |
Xenobiotic Detox | CYP4A1, CAT | ↑ Peroxisome proliferation in hepatocytes |
LG 100268 exhibits distinct pharmacological advantages over first-generation rexinoids like bexarotene:
Table 4: Head-to-Head Comparison with Bexarotene
Property | LG 100268 | Bexarotene |
---|---|---|
RXRα EC50 | 4 nM | 25–100 nM |
RAR activation | >1,000-fold selective | Weak partial agonist |
Tumor regression (HER2+) | 66% reduction in 5 days | No significant reduction |
PD-L1 induction | ↑50% in TAMs | No change |
Metabolic effects | ↓ Glucose, ↓ cardiovascular risk | Hypertriglyceridemia risk |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: